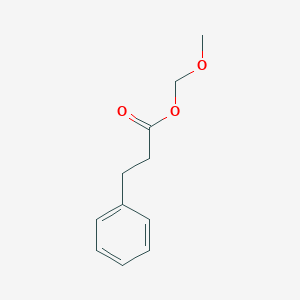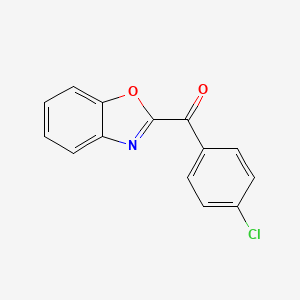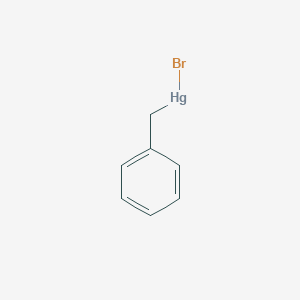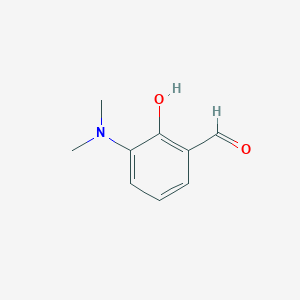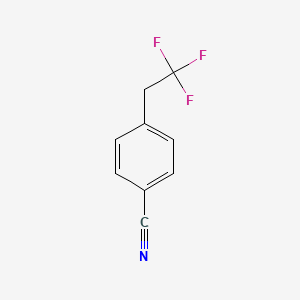
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring. This compound is notable for its unique structural properties, which include a five-membered ring containing both nitrogen and oxygen atoms. It is used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate under basic conditions to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidines, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can alter the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Thiazoles: These compounds also contain a five-membered ring but with sulfur instead of oxygen.
Imidazoles: Featuring a five-membered ring with two nitrogen atoms.
Triazoles: Contain three nitrogen atoms in the ring structure.
Uniqueness: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, providing distinct reactivity and stability compared to other heterocycles .
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Eigenschaften
CAS-Nummer |
936493-29-7 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 2,2,4,4-tetramethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2)6-13-9(3,4)10(8)7(11)12-5/h6H2,1-5H3 |
InChI-Schlüssel |
LHDMMLLKIVJHME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(N1C(=O)OC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
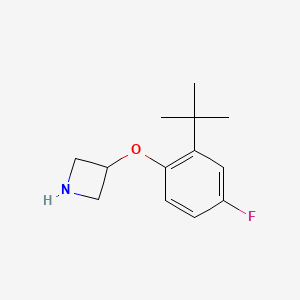
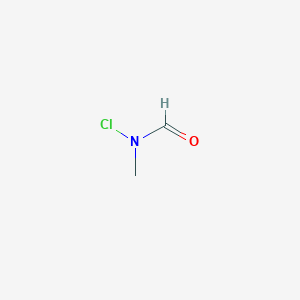
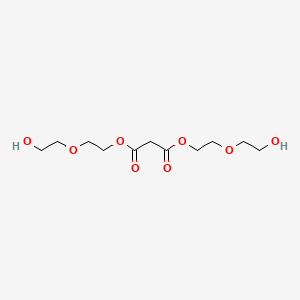
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

